urf a protein
Description
Historical Context and Evolution of the URF Concept
The concept of the URF emerged from the early days of DNA sequencing, particularly with the complete sequencing of the human mitochondrial genome in 1981. wikipedia.org This landmark achievement revealed not only the genes for known components of the cellular respiration machinery but also several ORFs whose functions were not immediately apparent. wikipedia.org These were designated as URFs, such as URF1, URF2, and so on.
Initially, these URFs were simply cataloged as features of the mitochondrial DNA. However, the conservation of these sequences across different species hinted at their functional importance. For instance, counterparts to mammalian mitochondrial URFs were later discovered in the mitochondrial genomes of fungi like Aspergillus nidulans, suggesting a general functional role in the mitochondria of diverse organisms.
A significant breakthrough came with the development of techniques to identify the protein products of these URFs. By synthesizing peptides based on the predicted amino acid sequence of a URF and raising antibodies against them, researchers could then probe cells for the presence of the corresponding protein. This approach successfully demonstrated that many of the mitochondrial URFs were indeed expressed as proteins. nih.gov For example, the protein once known as URF A6L in the human mitochondrial genome was later identified as a subunit of ATP synthase and is now designated as MT-ATP8. wikipedia.org This marked a pivotal shift in the perception of URFs from mere sequence curiosities to bona fide protein-coding genes.
The advent of high-throughput sequencing and sophisticated bioinformatic tools has led to the identification of URFs in a wide array of organisms, from bacteria and viruses to plants and animals. The term has also found application in virology, where "unique recombinant forms" (URFs) of viruses like HIV are identified, representing new genetic combinations. nih.govaids.gov.hkscirp.org
Defining Criteria for URFs and Putative URF-Encoded Proteins
The identification of a sequence as a URF and the prediction of its potential protein product rely on a combination of computational and experimental criteria.
Bioinformatic Criteria:
The initial step in identifying a URF is typically computational. Bioinformatic tools scan genomic or transcriptomic data for ORFs that meet certain criteria.
| Criteria | Description |
| Start and Stop Codons | The presence of a valid start codon (typically ATG) and an in-frame stop codon (TAA, TAG, or TGA). |
| ORF Length | A minimum length threshold is often applied to distinguish potential protein-coding sequences from random, short ORFs. |
| Codon Usage Bias | The frequency of different codons for the same amino acid can be characteristic of a particular organism's genes. URFs with codon usage patterns similar to known genes are stronger candidates. |
| Sequence Conservation | The presence of homologous sequences in the genomes of related species suggests that the URF has been maintained by evolution and is likely functional. |
| Presence of Regulatory Elements | The identification of upstream promoter sequences, ribosome binding sites, or other regulatory motifs can support the likelihood of a URF being a genuine gene. |
Experimental Validation:
Once a putative URF is identified bioinformatically, experimental validation is crucial to confirm the existence and function of the encoded protein.
| Method | Description |
| Transcriptional Analysis | Techniques like Northern blotting or reverse transcription-polymerase chain reaction (RT-PCR) can confirm that the URF is transcribed into messenger RNA (mRNA). |
| Protein Detection | Mass spectrometry is a powerful tool for identifying proteins in a complex mixture. nih.govallumiqs.comthermofisher.comnih.gov By matching the mass-to-charge ratio of peptide fragments to a database of predicted protein sequences, the expression of a URF protein can be directly confirmed. Antibodies raised against synthetic peptides corresponding to the predicted URF protein sequence can also be used for detection via Western blotting or immunofluorescence. nih.gov |
| Functional Assays | Once the protein is confirmed to exist, its function can be investigated through various experimental approaches. This can involve creating mutant organisms where the URF is deleted or overexpressed and observing the resulting phenotype. For example, a study on the fission yeast Schizosaccharomyces pombe linked mutations in a mitochondrial URF, termed urf a , to a "mutator" phenotype, characterized by an increased rate of mitochondrial mutations. nih.gov |
A prime example of a characterized URF is the urf a protein in the mitochondrial genome of the fission yeast Schizosaccharomyces pombe. This URF, located between the genes for tRNA-Gln and tRNA-Ile, was found to be unique among known mitochondrial genomes at the time of its discovery. nih.gov Detailed analysis revealed that mutations within urf a, such as a frameshift mutation, led to a premature termination of the putative protein and were correlated with increased mitochondrial instability. nih.gov This provided strong evidence for the functional importance of this previously unidentified protein in maintaining mitochondrial genome integrity. nih.govontosight.ai
Significance of URF Protein Characterization in Molecular Biology
The characterization of URF proteins has profound implications for our understanding of biology, from fundamental cellular processes to the mechanisms of disease.
The discovery and functional annotation of URFs expand our knowledge of the proteome, the complete set of proteins expressed by an organism. This is particularly significant for organelles like mitochondria, where the identification of novel protein subunits of essential complexes, such as those involved in oxidative phosphorylation, has filled critical gaps in our understanding of cellular energy production. ontosight.ai
Furthermore, the study of URFs can reveal novel biological pathways and regulatory mechanisms. The investigation of the this compound in fission yeast, for instance, has shed light on the intricate processes that ensure the fidelity of the mitochondrial genome. nih.gov
From a medical perspective, the misregulation or mutation of URF-encoded proteins can be implicated in human diseases. Given the central role of mitochondria in cellular metabolism, the dysfunction of newly identified mitochondrial proteins can be linked to a range of metabolic and neurodegenerative disorders.
In the realm of virology, the identification and characterization of URFs in viral genomes can lead to a better understanding of viral replication, pathogenesis, and the evolution of new viral strains. nih.govaids.gov.hkscirp.org This knowledge is crucial for the development of novel antiviral therapies and vaccines.
Properties
CAS No. |
133021-43-9 |
|---|---|
Molecular Formula |
C20H28ClNO2 |
Origin of Product |
United States |
Discovery and Initial Identification Methodologies for Urf Proteins
Transcriptomic Evidence for URF Expression
Once a URF has been computationally predicted, the next step is to determine if it is actively expressed within a cell. This is achieved by studying the transcriptome—the complete set of RNA transcripts. nih.gov Transcriptomic technologies provide the necessary evidence to show that a URF is transcribed into an RNA molecule, which is a prerequisite for protein synthesis.
RNA sequencing (RNA-Seq) is a powerful, high-throughput method used to capture and sequence the RNA present in a biological sample at a specific moment. nih.gov This technique allows researchers to map the transcribed regions of the genome with high resolution. nih.govnih.gov By aligning the sequencing reads back to the reference genome, scientists can confirm that a predicted URF is indeed transcribed into RNA. youtube.com
Furthermore, RNA-Seq provides quantitative data on the level of expression of these transcripts. youtube.com Analyzing the abundance of RNA transcripts corresponding to a URF can offer insights into when and under what conditions the potential gene is expressed, helping to guide further functional studies. nih.govyoutube.com Long-read sequencing technologies have further enhanced this capability by sequencing full-length transcripts in a single read, which is particularly useful for identifying complex alternative splicing events within URFs. youtube.comyoutube.com
While RNA-Seq confirms transcription, it does not prove that the resulting mRNA is translated into a protein. Ribosome profiling, or Ribo-Seq, provides direct evidence of translation. researchgate.netnih.gov This technique is based on the principle that a ribosome translating an mRNA molecule protects a small fragment of that mRNA (about 28-30 nucleotides) from nuclease digestion. beyondsciences.orgyoutube.com
By isolating and sequencing these ribosome-protected fragments, researchers can create a high-resolution map of all the regions of the transcriptome that are being actively translated at a given time. nih.govbeyondsciences.org The presence of a significant number of ribosome footprints mapping to a predicted URF is strong evidence that it encodes a functional protein. nih.gov This method has been instrumental in discovering novel small proteins and confirming the translation of upstream ORFs (uORFs), which were previously thought to be primarily regulatory. beyondsciences.orgnih.gov
Proteomic Approaches for URF Protein Validation
The definitive proof that a URF encodes a protein is the direct detection of the protein itself. Proteomics, the large-scale study of proteins, offers several powerful techniques for this purpose. nih.gov These methods can confirm the existence of the predicted protein and provide a foundation for subsequent functional characterization.
Mass spectrometry (MS) is a cornerstone of modern proteomics and the primary method for identifying proteins from complex biological samples. nih.govresearchgate.net In a typical "bottom-up" proteomics experiment, proteins are first enzymatically digested into smaller peptides. youtube.com This peptide mixture is then analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides and their fragments. mdpi.com
The resulting fragmentation patterns, or tandem mass spectra, serve as a "fingerprint" for each peptide. msforid.com To identify a protein encoded by a URF, its predicted amino acid sequence is added to a protein sequence database. If a sufficient number of experimentally measured peptide spectra match the predicted spectra from the URF sequence, it provides high-confidence validation that the protein is present in the sample. nih.gov This approach has been successfully used to identify novel proteins that were not previously annotated in standard protein databases. nih.govnih.gov
Table 2: Comparison of Identification Methodologies
| Methodology | What It Detects | Strengths | Limitations |
|---|---|---|---|
| Computational Prediction | Potential Open Reading Frames (ORFs) | High-throughput; genome-wide analysis | Predictions require experimental validation; may have false positives. |
| RNA Sequencing | Transcribed RNA molecules | Confirms gene expression; provides quantitative abundance data. nih.gov | Does not confirm translation into protein. |
| Ribosome Profiling | mRNA fragments actively being translated by ribosomes | Provides direct evidence of translation; genome-wide. researchgate.netbeyondsciences.org | Can be technically challenging; interpretation requires careful analysis. |
| Mass Spectrometry | Peptides from expressed proteins | Provides direct, definitive evidence of protein existence. nih.gov | May have difficulty detecting low-abundance or very small proteins. |
| Antibody-Based Detection | Specific target proteins | High specificity; allows for localization studies. nih.gov | Requires a specific antibody, which may not be available. |
Antibody-based methods provide an alternative and complementary approach to mass spectrometry for protein validation. nih.gov Once a URF is strongly suspected to be protein-coding, a synthetic peptide corresponding to a unique portion of its predicted amino acid sequence can be used to generate specific antibodies.
These antibodies can then be used in a variety of immunoassays. For example, in a Western blot, the antibody is used to detect the protein of a specific size in a complex mixture of proteins separated by gel electrophoresis. researchgate.net Another technique, immunofluorescence, uses fluorescently labeled antibodies to visualize the subcellular localization of the target protein within cells. nih.govthermofisher.com The successful detection of a protein with the expected molecular weight or in a specific cellular location using a custom antibody provides strong validation of the URF's protein-coding potential. mdpi.com
Genomic and Transcriptomic Landscape of Urfs
URF Distribution Across Mitochondrial and Chloroplast Genomes
Mitochondrial and chloroplast genomes, remnants of endosymbiotic events, are known to contain URFs. These organellar genomes are typically much smaller than nuclear genomes and exhibit distinct evolutionary patterns biorxiv.org. For instance, an open reading frame of 227 amino acids, termed urf a, has been identified in the mitochondrial genome of Schizosaccharomyces pombe, located between the genes for tRNA(gin) and tRNA(ile) nih.gov. This urf a is noted as unique among known mitochondrial genomes nih.gov. Other examples include URFs found in the mitochondria of maize, such as URF13-T which is associated with cytoplasmic male sterility, and an open reading frame with homology to a portion of mammalian URF 1 protein in Nicotiana tabacum mitochondrial DNA oup.comresearchgate.net. In Chlamydomonas reinhardtii mitochondrial DNA, a gene homologous to unassigned reading frame (URF) 5 of the mammalian mitochondrial genome has been identified nih.gov. This algal URF 5 gene is located near the gene for subunit I of cytochrome oxidase (COI) and another unidentified gene (ORF x) nih.gov. Chloroplast genomes, while generally highly conserved in gene content and arrangement compared to mitochondrial or nuclear genomes, can also harbor URFs mdpi.comresearchgate.net. In Chlamydomonas reinhardtii, the URF 5 and ORF x genes in the mitochondrial genome are transcribed in the same direction nih.gov.
Occurrence of URFs in Nuclear Genomes
URFs are also encountered within nuclear genomes, often referred to as uncharacterized or unidentified open reading frames. In organisms like Escherichia coli, many genes remain uncharacterized and are termed URFs nih.gov. Similarly, in C. elegans, sequences identified only as open reading frames within cosmid sequences are designated as unidentified reading frames (URFs) nih.gov. The presence of nuclear-embedded mitochondrial DNA sequences (NUMTs) further contributes to the complexity of nuclear genomes, representing sequences transferred from mitochondria cam.ac.uk. These NUMTs can be frequently found in population studies cam.ac.uk.
Conservation and Divergence of URF Sequences Across Species
The conservation and divergence of URF sequences across species are subject to the same evolutionary forces that shape other genomic elements. While some gene organizations, like the surfeit locus in mammals and birds, show remarkable conservation over vast evolutionary distances despite sequence divergence in associated CpG-rich islands, other sequences, such as long noncoding RNAs (lncRNAs) and cis-regulatory elements (CREs), can be highly divergent even among relatively closely related species nih.govwindows.netbiorxiv.orgoup.com. Mitochondrial and chloroplast genomes, while generally conserved in gene content, can exhibit variations and structural differences across species mdpi.comresearchgate.net. The degree of conservation of specific URF sequences would likely depend on evolutionary pressures and their potential functional significance, if any. Studies on functional DNA conservation have shown a correlation with chromosome length and a decrease with divergence time oup.combiorxiv.org.
Genetic Code Variations in URF Expression
The genetic code, while largely universal, exhibits variations in certain organisms and organelles, which can impact the expression of URFs wikipedia.org. These variations often involve the reassignment of stop codons to specify amino acids plos.orgplos.org.
Non-Canonical Codon Usage (e.g., UGA as Tryptophan)
Non-canonical codon usage is a notable feature in the expression of some URFs, particularly in mitochondrial genomes and certain nuclear genomes like those of ciliates. A prominent example is the reassignment of the UGA stop codon to encode tryptophan plos.orgplos.orgnih.gov. This non-canonical usage is observed in the "mitochondrial" genetic code, where TGA (equivalent to UGA in mRNA) codes for tryptophan nih.gov. The Schizosaccharomyces pombe mitochondrial urf a utilizes this genetic code, containing a TGA codon nih.gov.
Genetic code variations are particularly diverse in ciliates, where different stop codons can be reassigned to various amino acids. plos.orgplos.orgnih.govresearchgate.netbiorxiv.org
| Organism/Genome Type | Codon Reassignment Examples | Amino Acid(s) Assigned | Source(s) |
| Ciliate nuclear genomes | UAA and UAG | Glutamine | plos.orgplos.org |
| Ciliate nuclear genomes (Campanella umbellaria, Carchesium polypinum) | UAA and UAG | Glutamic acid | plos.org |
| Ciliate nuclear genomes (Mesodinium species) | UAA and UAG | Tyrosine | plos.org |
| Ciliate nuclear genomes (Blepharisma, Condylostentor) | UGA | Tryptophan | plos.orgplos.org |
| Ciliate nuclear genomes (Euplotes) | UGA | Cysteine | plos.org |
| Ciliate nuclear genomes (Condylostoma magnum) | UAA, UAG, and UGA | Glutamine (UAA, UAG), Tryptophan (UGA) | plos.orgnih.gov |
| Ciliate nuclear genomes (Oligohymenophorea class) | UAA and UAG | Lysine (B10760008) (UAA), Glutamic acid (UAG) | plos.orgresearchgate.net |
| Schizosaccharomyces pombe mitochondria | TGA (UGA in mRNA) | Tryptophan | nih.gov |
| Phyllopharyngean ciliates | UAG | Leucine | plos.org |
| Phyllopharyngean ciliates (Hartmannula sinica, Trochilia petrani) | UAG | Glutamine | plos.org |
These variations highlight the evolutionary plasticity of the genetic code and its implications for the translation of URFs in different biological contexts.
Transcriptional Regulation of URFs
The transcription of URFs, like that of characterized genes, is subject to regulatory mechanisms. In Escherichia coli, uncharacterized open reading frames (URFs) can be regulated by transcription factors, suggesting they may be part of specific regulons nih.gov. The presence of predicted transcription-factor-binding sites upstream of URFs supports this notion nih.gov. While the primary focus for many URFs in organellar genomes has been their identification and potential translation, transcriptional regulation plays a crucial role in determining their expression levels. Studies on plant plasma membrane H+-ATPase genes, which contain upstream open reading frames (uORFs) in their 5' untranslated regions, demonstrate how these elements can influence the translation of the main open reading frame, indicating a level of post-transcriptional control linked to the transcriptomic landscape nih.gov. Fasting, for example, can elicit a major transcriptional program affecting thousands of genes, illustrating the dynamic nature of transcriptional regulation that could also encompass URFs biorxiv.orgoup.com.
Molecular Architecture and Structural Inferences of Urf Proteins
Primary Sequence Analysis and Predicted Motifs
Primary sequence analysis is the foundational step in characterizing any protein, including those encoded by URFs. This involves examining the linear order of amino acids, which is directly translated from the nucleotide sequence of the reading frame. Analysis of the primary sequence can reveal key features such as amino acid composition, the presence of signal peptides, transmembrane domains, and conserved sequence motifs bitesizebio.comacs.org.
Identifying predicted motifs within the primary sequence can offer clues about potential functions or interactions. Sequence motifs are recurring patterns of amino acids that are statistically significant and are often associated with specific structural or functional roles, such as binding sites or post-translational modification sites bitesizebio.com. For instance, primary sequence analysis of the mouse SURF4 protein, a characterized protein associated with the surfeit locus, predicted the presence of seven transmembrane domains and a double lysine (B10760008) endoplasmic reticulum (ER) retrieval motif at the carboxyl terminus nih.gov. While SURF4 is a specific example and not a general "URF protein," this illustrates how motif analysis of a sequence derived from a potentially unassigned or poorly characterized reading frame can provide initial functional and localization inferences.
Data derived from primary sequence analysis can be compiled to highlight predicted features.
| Feature | Prediction Method/Analysis | Example (if available) |
| Amino Acid Composition | Bioinformatic tools analyzing sequence content | Varies depending on the specific URF protein |
| Signal Peptides | Prediction algorithms (e.g., SignalP) | Varies depending on the specific URF protein |
| Transmembrane Domains | Hydropathy plots, prediction algorithms (e.g., TMHMM) | Predicted seven transmembrane domains in mouse SURF4 nih.gov |
| ER Retrieval Motifs | Identification of specific amino acid patterns (e.g., KKxx) | Predicted double lysine motif in mouse SURF4 nih.gov |
| Other Conserved Motifs | Database searches (e.g., Pfam, SMART) | Varies depending on the specific URF protein |
Insights into Secondary and Tertiary Structural Elements
While experimental determination of protein structure through techniques like X-ray crystallography or NMR spectroscopy can be challenging for many proteins, especially membrane-associated ones or those with limited expression, computational methods provide crucial insights into predicted secondary and tertiary structures einsteinmed.edunih.govnih.govwikipedia.orgbiophysics.orgbakerlab.org.
Secondary structure prediction algorithms analyze the primary sequence to predict the local folding patterns, primarily alpha helices, beta sheets, and coils wikipedia.orgmolbiol-tools.ca. These predictions are based on the propensities of individual amino acids and short stretches of sequence to form specific structures, often improved by using multiple sequence alignments of homologous proteins biophysics.org. For integral membrane proteins, alpha helices are frequently predicted within transmembrane regions due to the hydrophobic environment of the lipid bilayer pearson.comwikipedia.org.
Tertiary structure prediction aims to model the complete three-dimensional fold of a single polypeptide chain nih.govnih.govwikipedia.org. Methods include comparative modeling (homology modeling), threading, and ab initio prediction nih.govnih.govmedcraveonline.com. Comparative modeling relies on the existence of known structures of homologous proteins nih.govmedcraveonline.com. Threading attempts to fit the protein sequence onto known structural folds, while ab initio methods predict structure based on physical principles and energy minimization, without relying on templates nih.govnih.gov.
The AlphaFold protein structure prediction system has significantly advanced the accuracy of tertiary structure prediction from sequence alone kaust.edu.samdpi.com. For example, a computed structure model is available for an "Uncharacterized mitochondrial protein urf-LM" from Neurospora crassa (UniProtKB: Q35138, AlphaFold DB: AF-Q35138-F1) rcsb.org. This model provides a predicted tertiary structure, offering a structural hypothesis for this specific mitochondrial URF protein. The confidence of such models is often indicated by metrics like pLDDT (predicted Local Distance Difference Test), where higher values suggest a more reliable prediction rcsb.org.
Predicted structural elements can be summarized in tables, although specific data for a generic "urf a protein" is not available and would depend on the particular protein sequence being analyzed.
| Structural Level | Description | Prediction Methods | Data Source Example |
| Secondary | Alpha helices, Beta sheets, Coils | JPred, RaptorX, PSIPRED molbiol-tools.ca | Predicted elements for a given URF protein sequence |
| Tertiary | Three-dimensional fold of a single polypeptide | Homology modeling, Threading, Ab initio, AlphaFold nih.govwikipedia.orgmdpi.com | AlphaFold model for urf-LM (AF-Q35138-F1) rcsb.org |
Membrane Association and Integral Membrane Protein Characteristics
Many URFs, particularly those found in mitochondrial genomes, are predicted or inferred to be associated with or integrated into cellular membranes embopress.orgmdpi.combiorxiv.org. Integral membrane proteins are permanently embedded within the lipid bilayer and possess structural features that facilitate this association pearson.comwikipedia.orglibretexts.orgwikipedia.orgnih.gov. These proteins typically contain transmembrane domains, which are often alpha-helical segments composed predominantly of hydrophobic amino acids that interact favorably with the hydrophobic core of the membrane pearson.comwikipedia.org.
The prediction of transmembrane helices from primary sequence is a common approach to assess the likelihood of a protein being an integral membrane protein wikipedia.org. Experimental procedures involving differential extraction using detergents are also used to determine if a protein is tightly associated with the membrane nih.govpearson.com. The SURF4 protein, for instance, was shown to associate tightly with microsomal membranes through salt and detergent extraction procedures, consistent with its predicted transmembrane domains and classification as a membrane protein nih.gov.
The membrane association of URF proteins is a critical aspect of their structural characterization, influencing their potential functions, such as transport, signaling, or enzymatic activity within the membrane environment.
| Characteristic | Relevance to URF Proteins | Assessment Methods |
| Integral Membrane Protein | Many mitochondrial URFs are predicted to be membrane-associated. embopress.orgmdpi.combiorxiv.org | Transmembrane helix prediction, Detergent extraction nih.govwikipedia.org |
| Transmembrane Domains | Hydrophobic alpha-helices embedded in the lipid bilayer. pearson.comwikipedia.org | Primary sequence analysis, Prediction algorithms wikipedia.org |
| Membrane Topology | Orientation of protein segments relative to the membrane (e.g., N-terminus in cytosol). | Experimental methods, Computational prediction |
Cellular Localization and Subcellular Compartmentalization of Urf Proteins
Mitochondrial Targeting and Residence
Mitochondria are key organelles responsible for cellular respiration and ATP production, and they host a vast array of proteins, most of which are encoded by nuclear genes and imported from the cytosol. Proteins referred to as "URF proteins" have been found to localize to mitochondria. A notable example is the URF A protein in the fission yeast Schizosaccharomyces pombe. This protein is a peptide located within the mitochondria of S. pombe and is implicated in mitochondrial function, including oxidative phosphorylation. Research indicates that the urf a gene in S. pombe is located in the mitochondrial genome.
Another instance of a mitochondrially localized URF protein is T-URF13 in maize (Zea mays L.). This protein is specific to mitochondria in maize with Texas (T) male-sterile cytoplasm. Studies using immunogold labeling and electron microscopy have confirmed that T-URF13 is specifically localized in the mitochondrial membranes, particularly in the inner membrane, where it functions as an integral membrane protein. T-URF13 is known to form a pore in the inner mitochondrial membrane, which can lead to proton leakage and cellular toxicity.
The targeting of proteins to mitochondria is a complex process involving specific signal sequences and translocation machinery. Most nuclear-encoded mitochondrial proteins possess N-terminal targeting signals (presequences) recognized by the translocase of the outer mitochondrial membrane (TOM) complex, the main entry gate. These proteins are then sorted to different mitochondrial subcompartments (outer membrane, inner membrane, intermembrane space, or matrix) by various translocases of the inner mitochondrial membrane (TIM) complexes and other mechanisms. While the specific import mechanisms for proteins initially classified as URFs like S. pombe URF A are not detailed in the provided snippets, the general principles of mitochondrial protein import involving targeting sequences and translocases would likely apply if they are nuclear-encoded. For mitochondrially encoded proteins like S. pombe URF A and maize T-URF13, their synthesis occurs within the organelle, and their insertion into mitochondrial membranes or localization to specific subcompartments would involve organelle-specific mechanisms.
Chloroplast Localization
Chloroplasts are organelles found in plant cells and eukaryotic algae that conduct photosynthesis. Like mitochondria, chloroplasts import the majority of their proteins from the cytosol. The import process involves transit peptides and translocon complexes in the outer (TOC) and inner (TIC) chloroplast membranes.
Based on the provided search results, there is no direct information indicating that proteins referred to as "URF proteins" or specifically S. pombe URF A or maize T-URF13 are localized to chloroplasts. The research presented focuses on mitochondrial localization for these specific proteins. While the general mechanisms of chloroplast protein import are described, the localization of proteins originating from unassigned reading frames to chloroplasts is not mentioned in the context of the search results for "this compound".
Cytosolic and Other Subcellular Distributions
While mitochondrial localization is a key characteristic of the S. pombe this compound and maize T-URF13, studies on the S. pombe this compound have revealed its ability to localize to other cellular compartments under certain conditions. Research has shown that the this compound in S. pombe can relocate from the mitochondrion to the nucleus. This relocation was observed in studies involving the ectopic expression of the mitochondrial urf a gene in the nucleus of S. pombe mutants. The ability of this protein to exist in both mitochondria and the nucleus suggests a potential dual localization or a mechanism for shuttling between these compartments. The functional significance of this nuclear localization is still under investigation but is correlated with curing a mitochondrial mutator phenotype.
Other subcellular distributions for proteins designated as URF proteins are less extensively documented in the provided information. The MerE protein (or URF-1) in prokaryotes, associated with mercury resistance operons, is mentioned but its specific subcellular localization within the prokaryotic cell (which lacks the complex compartmentalization of eukaryotes) is not detailed beyond being part of the operon.
Protein Import and Assembly Mechanisms
The import and assembly of proteins into cellular organelles, particularly mitochondria and chloroplasts, involve intricate molecular machinery. For nuclear-encoded proteins destined for mitochondria, the process typically begins with synthesis on cytosolic ribosomes, followed by recognition of a mitochondrial targeting sequence by the TOM complex in the outer membrane. The protein is then translocated across the membranes and sorted to its final destination within the mitochondrion, often with the help of chaperones and TIM complexes. Some mitochondrial proteins may also be imported via an ER surface-mediated pathway (ER-SURF).
For chloroplasts, nuclear-encoded proteins are typically targeted by transit peptides and imported via the TOC and TIC complexes. Cytosolic chaperones, such as Hsp70 and Hsp90 families, are involved in guiding precursor proteins to both mitochondria and chloroplasts.
While general mechanisms for mitochondrial and chloroplast protein import are well-studied, specific details regarding the import and assembly mechanisms for proteins specifically designated as "URF proteins," such as S. pombe URF A or maize T-URF13, are not extensively provided in the search results. The relocation of S. pombe URF A from the mitochondrion to the nucleus implies a mechanism for export from mitochondria and import into the nucleus, which would involve different sets of transport machinery. Nuclear import typically involves nuclear localization signals (NLS) recognized by importin proteins. However, the specific signals and mechanisms for URF A nuclear translocation are not detailed here.
The insertion of maize T-URF13 into the inner mitochondrial membrane suggests involvement of the mitochondrial inner membrane insertion machinery, which handles hydrophobic proteins.
Molecular Mechanisms and Biological Functions of Urf Proteins
Roles in Oxidative Phosphorylation and Energy Metabolism
Mitochondrial URF proteins are fundamentally involved in oxidative phosphorylation (OXPHOS), the primary process for ATP generation in aerobic organisms. This intricate process occurs through a series of protein complexes embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC), coupled with ATP synthase (Complex V). Many of the proteins encoded by mitochondrial DNA (mtDNA), which historically contained URFs, are core subunits of these OXPHOS complexes. googleapis.comnih.govresearchgate.netnih.gov
Integration into Respiratory Chain Complexes (e.g., NADH Dehydrogenase)
A significant number of mtDNA-encoded proteins are integral components of the respiratory chain complexes. For instance, in humans, seven subunits of NADH dehydrogenase (Complex I), the largest enzyme complex in the respiratory chain, are encoded by mtDNA. These include ND1, ND2, ND3, ND4, ND4L, ND5, and ND6. googleapis.comciteab.comuniprot.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govscbt.comabclonal.comnih.gov URF6 in human mitochondrial DNA was identified as encoding a subunit of NADH dehydrogenase. uniprot.org These subunits, along with numerous nuclear-encoded subunits, form Complex I, which catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in establishing the proton gradient necessary for ATP synthesis. nih.govciteab.comuniprot.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govscbt.comabclonal.comnih.gov
Another example is MT-ATP8 (also known as ATP8 or A6L), a protein encoded by mitochondrial DNA that is a subunit of mitochondrial ATP synthase (Complex V). googleapis.comnih.govresearchgate.netnih.govwikipedia.orgnih.govuniprot.orgdipterajournal.com This complex is responsible for synthesizing ATP using the energy from the proton gradient generated by the electron transport chain. nih.govresearchgate.netnih.govdipterajournal.com MT-ATP8 is located within the F0 portion of ATP synthase, which forms the membrane proton channel. nih.govnih.govdipterajournal.com
Influence on Mitochondrial Dynamics (Fusion, Fission, Motility)
Mitochondrial dynamics, encompassing fusion, fission, and motility, are crucial for maintaining a healthy and functional mitochondrial network. While core machinery for these processes involves proteins like Mitofusins (MFN1, MFN2), OPA1, and DRP1, some studies suggest a link between mtDNA-encoded proteins, including those historically considered URFs, and the regulation of these dynamic events. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov For example, URF A protein in the fission yeast Schizosaccharomyces pombe has been shown to influence mitochondrial dynamics, including fusion, fission, and motility. researchgate.net This highlights a potential role for certain URF proteins in modulating the continuous remodeling of the mitochondrial network, which is essential for processes like content exchange, quality control, and adaptation to cellular energy demands. wikipedia.orgnih.gov
Involvement in Ribosomal Function and Protein Synthesis
Mitochondria possess their own protein synthesis machinery, including mitochondrial ribosomes (mitoribosomes), which are responsible for translating the 13 proteins encoded by mtDNA in humans. bioconductor.jpfrontiersin.org While most mitochondrial ribosomal proteins (MRPs) are encoded by nuclear genes and imported into the mitochondria, some early studies suggested that certain URFs might be associated with ribosomal function. mdpi.com For instance, the this compound in S. pombe is proposed to have a dual function that includes involvement in protein synthesis, potentially as a ribosomal protein. mdpi.com This underscores the integral connection between mtDNA-encoded proteins and the machinery required for their own synthesis within the organelle.
Maintenance of Organellar DNA Integrity
The integrity of mitochondrial DNA (mtDNA) is vital for proper mitochondrial function, as it encodes essential components of the OXPHOS system. nih.govnih.gov Damage to mtDNA can lead to dysfunctional mitochondrial protein synthesis and impaired energy production. nih.gov Some URF proteins have been implicated in mechanisms related to maintaining mtDNA integrity. The this compound in S. pombe, in addition to its potential role in protein synthesis, is also suggested to be involved in the maintenance of mitochondrial DNA integrity. mdpi.com Furthermore, mitochondrial quality control mechanisms, which can involve mitochondrial membrane proteins, play a role in the selective removal of damaged mtDNA. nih.gov
Membrane Permeabilization and Ion Transport Modulation
Several mtDNA-encoded proteins, including those initially identified as URFs, are integral membrane proteins residing within the mitochondrial inner membrane. These proteins contribute to the membrane's structure and function, including the modulation of ion transport. As mentioned earlier, MT-ATP8 is a component of the proton channel within ATP synthase, directly involved in proton transport across the inner mitochondrial membrane, which is fundamental to ATP synthesis. nih.govnih.govdipterajournal.com Another example is T-URF13, a protein found in mitochondria of Texas male-sterile maize, which is described as an integral membrane protein localized in the inner mitochondrial membrane. mdpi.com While not always characterized as causing broad "permeabilization," the function of these proteins within complexes like ATP synthase involves controlled ion movement across the membrane.
Functional Associations with Genetic Operons (e.g., Mercury Resistance Operon)
The term "URF" typically denotes an Unassigned Reading Frame or Unidentified Reading Frame within a genetic sequence, referring to a segment of DNA that appears to be a gene but whose protein product or function has not been fully characterized. While "this compound" is not a standard designation for a specific, universally recognized protein, studies of bacterial mercury resistance (mer) operons have identified various open reading frames (ORFs) or URFs whose roles are being investigated. These operons are crucial for microbial detoxification of mercury compounds.
Mercury resistance operons are complex genetic structures containing genes that encode proteins involved in the uptake, sensing, and detoxification of mercurial ions. The core components often include merR (regulatory protein), merT and merP (mercury transport proteins), and merA (mercuric reductase) nih.govasm.orgnih.gov. Some operons also contain merB (organomercurial lyase) for resistance to organic mercury compounds, as well as other transport proteins like MerC, MerF, and MerE nih.govasm.orgnih.govoup.com.
Among the ORFs found within or associated with mer operons, the MerE protein is sometimes referred to as URF-1 ebi.ac.ukgu.se. MerE is a prokaryotic protein that is part of the mercury resistance operon ebi.ac.ukgu.se. Despite its location within the operon, the MerE protein is generally thought not to have a direct role in conferring mercury resistance to the organism ebi.ac.ukgu.se. However, it has been hypothesized that MerE might be associated with a mercury resistance transposon gu.se. Structure predictions suggest that MerE could be a membrane protein, potentially located in the inner membrane, with a CXC motif within its predicted hydrophobic alpha-helix oup.com. Specific merE mutants have not been widely studied, and its precise function and localization within the cell remain to be definitively demonstrated oup.com.
Research into various mer operons has revealed the presence of other uncharacterized ORFs alongside the core and accessory mer genes d-nb.inforesearchgate.net. For instance, analysis of the plasmid pMR68 from Pseudomonas strain K-62, which confers broad-spectrum mercury resistance, identified multiple mer gene clusters, including one comprising merR-orf4-orf5-merT1-merP1-merF-merA-merB1, where orf4 and orf5 represent unknown open reading frames d-nb.info. Similarly, the chromosomal mercury resistance determinant in Bacillus cereus RC607 includes open reading frame 3 (ORF3) and ORF4 within the gene order operator-promoter 1 (O/P1) merR1 merT open reading frame 3 (ORF3) ORF4 merA O/P2 merR2 merB2 merB1 researchgate.net. The deduced amino acid identities of hypothetical protein genes, including these ORFs, located in the backbone of this determinant suggest they may have been acquired from various sources through horizontal transfer researchgate.net.
The presence and variety of these uncharacterized ORFs within or near mer operons highlight the complex and potentially still not fully understood mechanisms of mercury resistance in bacteria. While the core functions of mercury detoxification are carried out by well-established proteins like MerA and MerB, these associated URFs or ORFs may play subtle roles in enhancing resistance, regulating operon expression, or contributing to the mobility and evolution of the mer operon itself asm.orgresearchgate.netresearchgate.net. Further detailed research, including mutational analysis and protein characterization, is required to elucidate the specific functions and contributions of these unassigned reading frames to mercury resistance.
| Associated ORF/URF | Common Designation (if any) | Location within mer Operon | Hypothesized Function | Research Findings/Notes |
| MerE | URF-1 ebi.ac.ukgu.se | Part of the mercury resistance operon ebi.ac.ukgu.se | Thought not to have a direct role in conferring mercury resistance; possibly associated with a mercury resistance transposon ebi.ac.ukgu.se. Predicted membrane protein oup.com. | Precise function and localization require further study oup.com. |
| ORF3 | - | Located between merT and ORF4 in Bacillus cereus RC607 determinant researchgate.net | Unknown researchgate.net | Deduced amino acid identity suggests potential acquisition via horizontal transfer researchgate.net. |
| ORF4 | - | Located between ORF3 and merA in Bacillus cereus RC607 determinant researchgate.net | Unknown researchgate.net | Deduced amino acid identity suggests potential acquisition via horizontal transfer researchgate.net. |
| orf4 | - | Located between merR and orf5 in Pseudomonas strain K-62 plasmid pMR68 cluster d-nb.info | Unknown d-nb.info | Part of a gene cluster conferring resistance to mercuric ions and organomercury d-nb.info. |
| orf5 | - | Located between orf4 and merT1 in Pseudomonas strain K-62 plasmid pMR68 cluster d-nb.info | Unknown d-nb.info | Part of a gene cluster conferring resistance to mercuric ions and organomercury d-nb.info. |
Regulation of Urf Protein Expression and Activity
Post-Transcriptional Regulatory Mechanisms
Post-transcriptional regulation plays a crucial role in controlling gene expression after the mRNA molecule has been transcribed. This level of control can significantly impact the availability and translation of mRNA encoding URF proteins. Mechanisms include alterations in mRNA stability, localization, and the efficiency of translation initiation and elongation. RNA-binding proteins (RBPs), for instance, are known to bind to untranslated regions (UTRs) of mRNA and coordinate gene expression in response to various stimuli oup.com. Exon junction complexes (EJCs), deposited on mRNA after splicing, also influence post-transcriptional processes, including translation and mRNA surveillance pathways like nonsense-mediated mRNA decay (NMD) wikipedia.org.
Translational Control and Ribosomal Frameshifting
Translational control is a key aspect of post-transcriptional regulation, directly affecting the rate and accuracy of protein synthesis. Upstream open reading frames (uORFs) located in the 5' UTR of mRNA are significant regulators of translation. These short ORFs can either repress or, in some cases, stimulate the translation of the main coding sequence (mORF) located downstream nih.govresearchgate.netpnas.orgmdpi.com. Translation of uORFs can affect the scanning behavior of ribosomes and their ability to reinitiate translation at the downstream mORF nih.govresearchgate.netpnas.org. For example, in Saccharomyces cerevisiae, the translational control of the GCN4 gene, which encodes a transcriptional activator, is mediated by four uORFs in its leader sequence nih.govpnas.org. URF4 acts as a strong negative regulator, while URF1 is required upstream of URF4 for efficient derepression of GCN4 expression under amino acid starvation nih.gov.
Ribosomal frameshifting is another translational mechanism that can influence the expression of proteins from alternative reading frames, including those that might be classified as URFs mdpi.comecoevorxiv.org. This process involves the ribosome shifting to an alternative reading frame during translation, resulting in the production of a different protein product from the same mRNA molecule mdpi.com. Programmed ribosomal frameshifting (PRF) is a regulated event that typically occurs at specific "slippery sequences" on the mRNA and can be stimulated by downstream RNA structures like pseudoknots mdpi.combiorxiv.org. While widely used by viruses to express multiple proteins from a single RNA genome, PRF also occurs in cellular mRNAs mdpi.combiorxiv.org. Ribosomal rescue mechanisms, involving proteins like tmRNA, ArfA, and ArfB, can also come into play when ribosomes stall at unassigned codons, a situation that might arise during the translation of certain URFs, leading to potential protein degradation or continued translation in an altered frame elifesciences.orgnih.gov.
Research on the GCN4 gene in Saccharomyces cerevisiae provides a detailed example of how uORFs regulate translation initiation. The efficiency of reinitiation at the GCN4 AUG codon after translation of the inhibitory uORFs is stimulated under derepressing conditions pnas.org. This suggests a complex interplay between the ribosome, the uORF sequences, and cellular factors that respond to environmental conditions nih.govpnas.org.
Data on the impact of uORFs on downstream translation efficiency can be illustrated as follows, based on findings regarding GCN4 regulation:
| URFs Present in mRNA Leader | Growth Condition | Relative GCN4 Expression Level |
| None | Normal Growth | High |
| URF4 only | Normal Growth | Low |
| URF1 only | Normal Growth | Moderate |
| URF1 and URF4 | Normal Growth | Low |
| URF1 and URF4 | Amino Acid Starvation | High |
Note: This table is illustrative, based on the described regulatory effects of GCN4 uORFs nih.govpnas.org. Specific expression levels are relative.
Post-Translational Modifications (e.g., Cleavage, Phosphorylation)
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, significantly expanding the functional diversity of the proteome thermofisher.comwikipedia.orgpurdue.edu. PTMs can occur on amino acid side chains or at the protein's termini and include a wide array of modifications such as phosphorylation, glycosylation, ubiquitination, methylation, acetylation, lipidation, and proteolytic cleavage thermofisher.comwikipedia.orgnih.goviucr.org. These modifications are crucial for regulating protein activity, localization, stability, and interactions with other molecules thermofisher.comnih.goviucr.orgplos.org.
Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common and important PTMs, often controlling enzyme activity and participating in signal transduction pathways wikipedia.orgnih.goviucr.orgumich.edu. Cleavage, or proteolysis, involves the breaking of peptide bonds and can be essential for processing proproteins into their mature, active forms or for targeting proteins for degradation thermofisher.comwikipedia.org.
While specific PTMs for a protein explicitly named "urf a protein" are not detailed in the search results, the general principles of PTMs apply to all proteins, including those encoded by URFs. The functional consequences of a URF protein could be heavily influenced by the PTMs it undergoes. For instance, if a URF protein is involved in signaling, phosphorylation by kinases and dephosphorylation by phosphatases would likely be critical regulatory events umich.edufrontiersin.org. Similarly, if a URF protein requires processing to become active or is targeted for degradation, proteolytic cleavage would play a key role thermofisher.comwikipedia.org.
PTMs can also exhibit interplay, where one modification influences the occurrence or effect of another, adding further complexity to the regulation of protein function plos.org.
Adaptive Responses and Environmental Influences on Expression
The expression and activity of URF proteins, like other cellular proteins, can be influenced by adaptive responses to environmental changes and stress conditions drcatalona.combiorxiv.orgmdpi.com. Cells have evolved intricate mechanisms to sense environmental cues and trigger appropriate responses, often involving significant changes in gene expression and protein activity oup.comfrontiersin.org.
The unfolded protein response (UPR) is a well-characterized adaptive pathway activated by cellular stresses that disrupt protein folding, particularly in the endoplasmic reticulum (ER) frontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.net. The UPR involves both translational and transcriptional control mechanisms aimed at restoring cellular homeostasis frontiersin.orgnih.govresearchgate.net. For example, the PERK pathway, part of the UPR, reduces global protein synthesis while simultaneously promoting the translation of specific stress-related transcripts nih.govresearchgate.net. This highlights how cellular stress can lead to a reprogramming of translational control, potentially affecting the expression of various proteins, including those from URFs, depending on their mRNA characteristics.
Environmental factors such as light, temperature, water availability, and the presence of heavy metals or toxins can trigger stress responses in organisms, leading to altered protein profiles mdpi.comfrontiersin.org. Studies in plants, for instance, show that exposure to heavy metals or salinity stress induces the expression of genes encoding proteins involved in stress response and can lead to protein modifications like phosphorylation frontiersin.orgfrontiersin.org.
A notable example of environmental influence on a specific URF protein is T-URF13 from maize mitochondria. The expression of the T-urf13 gene leads to sensitivity to fungal pathotoxins and the insecticide methomyl (B1676398) nih.govoup.com. These environmental agents interact with the T-URF13 protein, affecting membrane permeability nih.govoup.com. This demonstrates a direct link between environmental factors (toxins) and the functional consequence of a specific URF protein. Adaptive responses to such toxins could involve regulating the expression levels of T-URF13 or other interacting proteins.
The interplay between environmental signals and the regulatory mechanisms governing URF protein expression and activity is complex, involving signal transduction pathways that ultimately impinge on transcriptional, post-transcriptional, and post-translational control mechanisms. frontiersin.orgdrcatalona.combiorxiv.org
Compound Names and PubChem CIDs
Interactions of Urf Proteins Within Biological Networks
Protein-Protein Interactions and Complex Formation
Protein-protein interactions (PPIs) are crucial for most biological processes, as proteins often function in concert with one another within multiprotein complexes. wikipedia.org The formation of these complexes can modulate the activity of the constituent proteins, provide structural scaffolds, and bring components of a pathway into close proximity to enhance efficiency. wikipedia.org
A notable example of a URF protein's involvement in a larger complex is the case of the URF-ret protein . dundee.ac.uk This protein is predicted to engage in a network of interactions with other proteins, highlighting its potential role in various cellular signaling or structural pathways. dundee.ac.uk
In the context of photosynthesis in cyanobacteria, a protein designated by a University Research Fellowship (URF) grant number, URF\R1\191548, is involved in a stress-induced complex. oup.com Specifically, the cyanobacterial protein Ycf39 forms a complex with two small chlorophyll-binding proteins, HliC and HliD . oup.com This complex is believed to play a role in the insertion of chlorophyll (B73375) into the D1 subunit of Photosystem II. oup.com Under normal conditions, chlorophyll is produced by a complex formed between chlorophyll synthase (ChlG) and a dimer of HliD (ChlG-HliD₂-ChlG). oup.com However, under high-light stress, the synthesis of HliC increases, leading to the formation of HliC-HliD heterodimers that replace the HliD homodimers. oup.com This switch alters the composition of the complex, which in turn influences the association with Ycf39 and ChlG. oup.com
The formation of protein complexes can be either transient, forming and disassembling as needed, or stable, with a long half-life. wikipedia.org The interactions within these complexes are mediated by non-covalent bonds and can lead to the activation or inhibition of the involved proteins. wikipedia.org The study of these interactions is critical for understanding the function of individual proteins and the broader biological systems they operate within. nih.gov
Protein-Nucleic Acid Interactions
The interaction between proteins and nucleic acids (DNA and RNA) is fundamental to the regulation of genetic information. thermofisher.comfortislife.com These interactions govern processes such as DNA replication, transcription, and repair, as well as RNA processing, translation, and localization. thermofisher.comfortislife.com Proteins bind to nucleic acids through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.com
While direct evidence for URF protein-nucleic acid interactions is an area of ongoing research, the principles governing these interactions are well-established. Proteins often utilize specific domains, such as helix-turn-helix or zinc finger motifs, to recognize and bind to particular DNA or RNA sequences. thermofisher.combonvinlab.org The specificity of these interactions can be further enhanced by the formation of multiprotein complexes. thermofisher.com
The exon junction complex (EJC) provides a relevant example of intricate protein-nucleic acid and protein-protein interactions that are critical for post-transcriptional gene regulation. The EJC is a protein complex that assembles on messenger RNA (mRNA) at the junction of two exons after splicing. wikipedia.org It plays a key role in mRNA translation, surveillance, and localization. wikipedia.org The core of the EJC is organized around the eIF4AIII protein. wikipedia.org The proteins Magoh and Y14 form a heterodimer that binds to eIF4AIII. wikipedia.org This EJC core then provides a binding site for the UPF3 protein, which acts as a bridge to recruit UPF2 and UPF1 , forming a larger complex that is central to nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons. wikipedia.org This intricate network of interactions ensures the fidelity of gene expression.
Evolutionary Perspectives of Urfs and Urf Proteins
Evolutionary Conservation of URF Sequences and Functions
The persistence of URF sequences across vast evolutionary distances is a strong indicator of their functional significance. When a sequence is maintained by natural selection, it suggests that it performs a critical role that is selected against detrimental mutations. nih.govnih.gov This principle of evolutionary conservation has been a key argument for the functional importance of URFs.
Research has revealed that several URFs are highly conserved across different species. For instance, studies on the mitochondrial genome of the fungus Aspergillus nidulans identified URFs that are homologous to URF1 and URF4 in the human mitochondrial genome. researchgate.netfrontiersin.org The derived amino acid sequences showed significant homology (39% for URF1 and 26% for URF4), and predictions of their secondary structures indicated a strong conservation of their predominantly beta-sheeted protein structures. researchgate.net This level of conservation between a fungus and a mammal points to a general functional importance of these proteins in the mitochondria of diverse species. researchgate.net
Similarly, high conservation of a long open reading frame has been observed in mitochondrial plasmids of two different Neurospora species isolated from geographically distant locations (Texas and India). nih.gov The remarkable similarity at both the nucleotide (>98% identity) and the predicted amino acid sequence level strongly suggests that these ORFs are under selective pressure to maintain the function of the protein they encode. nih.gov This argument for function based on conservation was previously applied to the URFs found in mammalian mitochondrial genomes, which were later confirmed to be expressed as proteins. nih.govnih.gov
The expression of all eight URFs in mouse mitochondrial DNA has been experimentally confirmed, lending further credence to the idea that these are not merely random, non-functional sequences but are indeed bona fide genes. nih.gov The functional conservation can also be observed at a higher level, such as the maintenance of a high ratio of mitochondrial ribosomal RNA (rRNA) to messenger RNA (mRNA) across metazoans, despite significant divergence in the organization of their mitochondrial genomes. biorxiv.org This indicates that essential functional constraints can be maintained even as the underlying genetic architecture evolves.
Table 1: Examples of Conserved URFs
| URF/ORF | Organism(s) | Homology/Conservation Finding | Implied Significance |
| URF1 | Aspergillus nidulans, Human | 39% amino acid homology. researchgate.net | General functional importance in mitochondria across diverse species. researchgate.net |
| URF4 | Aspergillus nidulans, Human | 26% amino acid homology. researchgate.net | General functional importance in mitochondria across diverse species. researchgate.net |
| Long ORF | Neurospora intermedia, Neurospora crassa | >98% nucleotide identity between mitochondrial plasmids. nih.gov | Strong selective pressure to preserve protein function. nih.gov |
| All 8 URFs | Mouse | Confirmed expression of all URF proteins in tissues. nih.gov | URFs represent functional genes, not genomic artifacts. nih.gov |
Diversification and Species-Specific URFs
While conservation highlights functional importance, the diversification of URFs and the emergence of species-specific sequences illustrate the evolutionary novelty that these elements can generate. nih.govresearchgate.net The processes that lead to diversification allow organisms to adapt to new environments or develop unique biological characteristics. biorxiv.orgplos.org
Species-specific orphan genes (SSOGs), which are genes found only in a single species and lack detectable homologs in others, represent an extreme form of diversification. biorxiv.org These are conceptually similar to species-specific URFs. Studies on the human gut microbiome have identified a vast number of SSOGs in prokaryotic pangenomes, suggesting they are a common feature of microbial evolution. biorxiv.org These species-specific genes can arise through several mechanisms, including rapid sequence divergence from an ancestral gene, or de novo emergence from non-coding DNA or from an alternative reading frame of an existing gene, a process known as overprinting. researchgate.netbiorxiv.org
An example of species-specific URFs can be found in the mitochondrial genome of the ctenophore Beroe forskalii. This organism contains two large URFs that are conserved among individuals of the species but are not found in other sequenced ctenophore species. nih.gov This suggests a relatively recent evolutionary origin and a function that is specific to the Beroe lineage.
The evolution of such novel, lineage-specific genes is a continuous process. Alternative reading frames within existing genes provide a rich source of potential new protein products. researchgate.net While many of these may be non-functional, they represent a pool of genetic raw material that can be shaped by natural selection, occasionally giving rise to a new, functional, species-specific protein. researchgate.net
Table 2: Mechanisms of URF Diversification
| Mechanism | Description | Evolutionary Outcome |
| Rapid Sequence Divergence | An ancestral gene undergoes accelerated evolution, losing sequence similarity to its homologs in other species. biorxiv.org | A gene becomes taxonomically restricted or "orphaned." |
| De Novo Emergence | A functional gene arises from a previously non-coding sequence. biorxiv.org | Creation of a completely novel gene and protein. |
| Overprinting | A new reading frame emerges within an existing gene, leading to the production of a second, distinct protein from the same locus. researchgate.netbiorxiv.org | Increased coding capacity of the genome and potential for novel functions. |
Gene Duplication and Horizontal Gene Transfer Events
Two major evolutionary mechanisms, gene duplication and horizontal gene transfer (HGT), play a significant role in the creation and dissemination of novel genetic material, including URFs.
Gene duplication is considered a primary driver of evolutionary innovation and the evolution of biological complexity. frontiersin.orgnih.govnih.gov When a gene is duplicated, the extra copy is initially redundant. This redundancy can relieve the selective pressure on one copy, allowing it to accumulate mutations and potentially evolve a new function (neofunctionalization). frontiersin.orgresearchgate.net A duplicated gene that diverges significantly from its parent could become classified as a URF until its new function is identified. The study of gene duplication in various lineages, such as amphioxus and vertebrates, reveals its crucial role in generating the raw material for functional specialization and adaptation. biorxiv.orgecsolab.com
Horizontal Gene Transfer (HGT) is the movement of genetic material between different organisms, a process distinct from the vertical transmission from parent to offspring. nih.govwikipedia.org While most common in prokaryotes, where it is a major mechanism for the spread of traits like antibiotic resistance, HGT has also been documented in eukaryotes. wikipedia.orgwhiterose.ac.uk A URF could be acquired from a distant organism via HGT. If the transferred gene has no close homolog in the recipient's genome, it would appear as an orphan gene or URF. Evidence suggests that HGT can occur between domains of life, for example, the transfer of the sodN gene from bacteria to archaea. biorxiv.org Such events can introduce completely novel functions into a lineage, contributing to its adaptive potential. Gene Transfer Agents (GTAs), which are virus-like particles produced by some bacteria, can facilitate HGT and promote survival by providing DNA for repair, illustrating a potential mechanism for the transfer and maintenance of novel sequences. mit.edu
Methodological Approaches for Urf Protein Research
Genetic Manipulation and Mutagenesis Studies in Model Organisms
Genetic manipulation and mutagenesis are fundamental tools for understanding protein function by altering the gene encoding the protein and observing the resulting phenotypic changes. These techniques can be applied to URFs in model organisms to infer their roles. Mutagenesis is a technique used in molecular biology to create mutant genes, proteins, and organisms. nih.gov It can be used to introduce specific changes in the DNA sequence of a URF, leading to alterations in the corresponding protein. nih.govfrontiersin.org Two primary mutagenesis techniques are site-directed mutagenesis (SDM) and random-and-extensive mutagenesis (REM). nih.gov SDM allows for modification at a specific nucleotide location, causing a predetermined amino acid change that can result in drastic changes in protein conformation and function. nih.gov REM is useful when many mutations are desired, though with less control over the resulting modifications. nih.gov Techniques like PCR and non-PCR methods, as well as gene-editing tools like TALENs and CRISPR-Cas9, are employed to induce mutagenesis. nih.govfrontiersin.orgbiotechacademy.dk By creating knock-out mutants and comparing them with wild-type organisms, researchers can study a gene and its associated protein functions. biotechacademy.dk
Gene relocation and ectopic expression involve moving a gene to a different location within the genome or expressing it in a cell type or under conditions where it is not normally found. This can be particularly useful for studying URFs, especially those located in organelles like mitochondria, which have different genetic codes or expression machinery than the nucleus. For instance, in the fission yeast Schizosaccharomyces pombe, the mitochondrial urf a gene, associated with a mitochondrial mutator phenotype, was relocated to the nucleus. nih.gov Ectopic expression of the mitochondrial urf a gene in the nucleus was able to partially cure the phenotype of a mutant strain, while expression of a version adapted to the standard genetic code completely restored the wild-type phenotype. nih.gov This approach can help in understanding the function of organelle-encoded URF proteins and overcome challenges associated with manipulating organellar genomes. nih.gov Ectopic expression can also be induced by genetic elements like transposable elements, which can provide novel promoters and regulatory elements. nih.gov
Biochemical Fractionation and Protein Purification Techniques
To study URF proteins at a molecular level, it is often necessary to isolate and purify them from complex biological samples. Protein purification involves a series of steps that separate proteins of interest from other cellular components. longdom.orgwikipedia.org This process relies on exploiting the unique properties of proteins, such as size, charge, solubility, and affinity. longdom.orgwikipedia.orguvm.edu
Biochemical fractionation techniques are employed to reduce sample complexity and enrich the target protein. longdom.orglibretexts.org Centrifugation is a common initial step to remove cell debris and fractionate organelles. uvm.edulibretexts.org Differential centrifugation can separate cellular components based on size and density. wikipedia.orglibretexts.org
Chromatography is a powerful separation technique widely used in protein purification. longdom.orgwikipedia.orglibretexts.org Various chromatographic methods can be employed:
Size Exclusion Chromatography (SEC): Separates proteins based on their size. wikipedia.orglibretexts.orgcreative-proteomics.com
Ion Exchange Chromatography: Separates proteins based on their charge differences. longdom.orgwikipedia.orglibretexts.org
Affinity Chromatography: Utilizes the specific binding affinity of a protein to a ligand immobilized on a stationary phase. wikipedia.orglibretexts.orgnih.gov Immunoaffinity chromatography, using antibodies, is a highly specific type. wikipedia.org
Hydrophobic Interaction Chromatography: Separates proteins based on their hydrophobicity. wikipedia.org
Electrophoresis, such as SDS-PAGE, is widely used to separate proteins based on size and assess purity. wikipedia.orguvm.edulibretexts.orgbiologicscorp.com Two-dimensional PAGE can separate proteins based on isoelectric point and size. wikipedia.orguvm.edu
Specific examples of purification include the isolation of T-URF13 protein from maize mitochondria using gel filtration and polyacrylamide gel electrophoresis. nih.gov
Data Table 1: Common Protein Purification Techniques
| Technique | Principle of Separation | Application in URF Research |
| Centrifugation | Size, Density | Initial fractionation of cellular components |
| Size Exclusion Chromatography | Size | Separating URF protein from larger or smaller molecules |
| Ion Exchange Chromatography | Charge | Separating URF protein based on its net charge |
| Affinity Chromatography | Specific Binding Affinity | Highly selective purification using a specific ligand/antibody |
| SDS-PAGE | Size (under denaturing conditions) | Assessing purity and determining molecular weight |
| 2D-PAGE | Isoelectric Point and Size | High-resolution separation of complex mixtures |
Immunological Techniques for Localization and Detection
Immunological techniques are essential for detecting the presence of specific proteins and determining their location within cells and tissues, particularly when studying potentially low-abundance URF proteins. These methods rely on the high specificity of antibodies that bind to target proteins. nyu.edugrinnell.edu
Key immunological techniques include:
Western Blotting (Immunoblotting): Used to detect specific proteins in a complex mixture separated by gel electrophoresis. biologicscorp.comnyu.edugrinnell.eduoncolines.com It provides information about the size and presence of the target protein and is suitable for evaluating protein expression levels and monitoring purification fractions. biologicscorp.com
Immunoprecipitation: An antibody is used to isolate a specific protein (and potentially interacting partners) from a solution. nih.govembopress.org
Immunohistochemistry (IHC): Used to investigate protein expression and localization within tissues by visualizing antibody binding in tissue sections. nih.govembopress.orgnih.gov Immunoperoxidase staining is one method used in IHC. nih.govembopress.org Multiplexed immunohistochemistry allows for the simultaneous investigation of multiple proteins. nih.gov
Antibodies raised against synthetic peptides corresponding to URF protein sequences have been successfully used to establish the existence of URF proteins in mouse tissues and cells. nih.govembopress.org This demonstrates the utility of these techniques even when the URF protein has not been isolated in large quantities.
Advanced Microscopy for Subcellular Visualization
Advanced microscopy techniques enable the visualization of proteins within their cellular context, providing crucial information about their subcellular localization and dynamic behavior. utah.eduneb.commdpi.commdpi.com
Techniques include:
Fluorescence Microscopy: Proteins can be visualized by tagging them with fluorescent proteins (e.g., GFP) or fluorescent dyes, or by using fluorophore-labeled antibodies. neb.commdpi.com This allows for the determination of protein distribution within cells. neb.commdpi.commdpi.com
Confocal Microscopy: Provides improved optical sectioning and reduces out-of-focus light, allowing for clearer visualization of protein localization in thicker samples. oup.com
Super-Resolution Microscopy: Techniques that break the diffraction limit of light, enabling localization and tracking of molecules in a cell at a resolution relevant to proteins. utah.edu
Electron Microscopy: Can be used in combination with techniques like immunogold labeling to localize proteins to specific organelles or structures at high resolution. nih.govutah.edu
Automated microscopy and image analysis, often combined with machine learning, are increasingly used for high-throughput determination of protein subcellular localization. mdpi.commdpi.comoup.combiorxiv.org This is particularly valuable when studying large sets of potential URF proteins.
Biophysical Methods for Conformational Analysis and Dynamics
Biophysical methods provide insights into the three-dimensional structure, folding, stability, and dynamics of proteins. These techniques are vital for understanding how a URF protein might function based on its physical properties.
Relevant biophysical techniques include:
Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure content and folding of proteins. nih.gov
Fluorescence Spectroscopy: Can probe protein conformation, dynamics, and interactions, often using intrinsic protein fluorescence or introduced fluorophores. nih.govpnas.org Single-molecule fluorescence microscopy techniques, like Förster resonance energy transfer (FRET), can provide insights into protein structure and dynamics at the single-molecule level. pnas.org
Dynamic Light Scattering (DLS): Measures the size distribution and aggregation status of proteins in solution. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining protein structure and studying conformational dynamics, particularly for proteins in solution or intrinsically disordered proteins. mdpi.com
Mass Spectrometry (MS): While also used for identification and purity assessment, advanced MS techniques can provide information on protein structure, modifications, and interactions. creative-proteomics.combiologicscorp.comelifesciences.org Mass spectrometry-based methods can also be combined with subcellular fractionation for spatial proteomics, allowing for the determination of steady-state localizations and changes. advancedsciencenews.com
Biophysical methods are crucial for characterizing the structural plasticity and conformational changes that proteins, including URF proteins, may undergo. nih.gov
Functional Assays in In Vitro and Cell-Based Systems
Functional assays are designed to measure the biological activity of a protein and its involvement in cellular processes. These assays are critical for assigning a function to a previously uncharacterized URF protein.
Assays can be performed in vitro using purified protein or in cell-based systems using live or fixed cells. mdpi.combmglabtech.comnjbio.comaccelevirdx.com
Types of functional assays include:
Enzyme Activity Assays: If a URF protein is predicted to have enzymatic activity, its ability to catalyze a specific reaction can be measured in vitro.
Binding Assays: To determine if a URF protein interacts with other molecules (proteins, nucleic acids, small molecules), techniques like ligand binding assays can be used. mdpi.comnjbio.com
Cell-Based Assays: These evaluate the activity and response of cells under specific conditions and can measure key functions like proliferation, cytotoxicity, and signal transduction. oncolines.combmglabtech.comnjbio.comaccelevirdx.com Cell-based assays better reflect the complexity of biological systems compared to simple biochemical assays. bmglabtech.com Examples include assays for apoptosis, phosphorylation, and cytokine secretion. oncolines.com
Functional assays help elucidate the involvement or function of a protein in cellular pathways or biological processes and are indispensable throughout drug development. njbio.comaccelevirdx.com
Functional Implications and Emerging Roles of Urf Proteins
Contributions to Organellar Biogenesis and Homeostasis
Mitochondrial URF proteins play crucial roles in the biogenesis and maintenance of mitochondria, essential organelles for energy production and cellular health. Proper mitochondrial function relies on the coordinated expression and import of proteins encoded by both nuclear and mitochondrial genomes. researchgate.netsemanticscholar.org Mitochondrial protein import is a complex process, and its disruption can lead to the accumulation of non-imported precursor proteins, challenging cellular protein homeostasis. researchgate.netbiorxiv.orgnih.govmolbiolcell.org
Research indicates that the endoplasmic reticulum (ER) plays a supportive role in mitochondrial biogenesis by buffering non-imported mitochondrial proteins. biorxiv.orgnih.govmolbiolcell.org This involves the unfolded protein response of the ER (UPRER), which is triggered by the accumulation of mitochondrial membrane proteins at the ER when mitochondrial protein import is impaired. biorxiv.orgnih.govmolbiolcell.org This suggests an intricate interplay between the ER and mitochondria in maintaining protein homeostasis and supporting mitochondrial biogenesis. biorxiv.orgnih.govmolbiolcell.org
Furthermore, mitochondrial protein homeostasis itself is crucial for maintaining mitochondrial function. researchgate.netnih.gov Mitochondria have dedicated chaperones and proteases to ensure proper protein folding, complex assembly, and quality control. nih.gov Perturbations in the mitochondrial protein-folding environment can trigger the mitochondrial unfolded protein response (UPRmt), a mechanism that links changes in the mitochondrial matrix to the expression of nuclear genes encoding mitochondrial proteins. nih.gov
Specific URF-encoded proteins can be involved in these processes. For instance, studies on the ER-SURF pathway, which involves the targeting of mitochondrial inner membrane proteins via the ER surface, highlight the importance of ER-mitochondria contact sites for efficient protein transfer. embopress.orgbiorxiv.org While not always explicitly named as URF proteins in these general mechanisms, some uncharacterized or newly identified small proteins involved in these pathways could be URF products.
Phenotypic Manifestations of URF Protein Dysregulation in Model Systems
Dysregulation of URF-encoded proteins can lead to observable phenotypic changes in various model systems, underscoring their functional importance. In the context of mitochondrial proteins, impaired protein import or function due to genetic alterations, potentially including those affecting URF-encoded components, can have detrimental effects on cellular fitness. semanticscholar.orgbiorxiv.orgnih.govmolbiolcell.org
Studies using model organisms like Caenorhabditis elegans and cultured mammalian cells have provided insights into the consequences of disrupting mitochondrial protein homeostasis, which can be influenced by URF proteins. nih.gov These consequences can range from impaired growth to more specific cellular dysfunctions. For example, blocking protein translocation into mitochondria in yeast triggers the UPRER and affects cellular fitness. biorxiv.orgnih.govmolbiolcell.org
In the specific case of the T-URF13 protein in maize, its presence due to a mitochondrial gene in Texas male-sterile cytoplasm is directly linked to the male sterile phenotype. researchgate.netnih.govsggw.waw.pl This highlights how a single URF-encoded protein can have a profound phenotypic manifestation at the organismal level. Expression of T-URF13 in yeast confers sensitivity to certain fungal toxins and an insecticide, further demonstrating its impact on cellular responses. nih.gov
Dysregulation of protein function, which could include URF proteins, is also implicated in various diseases. For example, alterations in protein expression or function are observed in neuromuscular diseases, many of which involve mitochondrial dysfunction. mdpi.comnih.gov While not exclusively focused on URFs, these studies illustrate how disruptions in the proteome, potentially including URF-encoded components, contribute to pathological states.
Roles in Plant Cytoplasmic Male Sterility
Cytoplasmic male sterility (CMS) in plants is a maternally inherited trait often associated with the presence of novel open reading frames (ORFs), including URFs, in the mitochondrial genome. sggw.waw.plmdpi.comnih.gov These mitochondrial genes can cause cytoplasmic dysfunction that leads to the failure of pollen production. sggw.waw.plmdpi.comnih.gov
A well-characterized example is the T-URF13 protein in Texas male-sterile maize. The T-urf13 gene, located in the mitochondrial genome, encodes this unique 13 kDa polypeptide. researchgate.netnih.govnih.govsggw.waw.pl T-URF13 is localized in the inner mitochondrial membrane and is implicated in causing male sterility and susceptibility to specific fungal diseases. researchgate.netnih.govnih.gov
The mechanism by which T-URF13 causes male sterility involves its presence in the mitochondria, particularly in the tapetum cells during microsporogenesis. researchgate.netnih.gov While the exact molecular mechanisms are still being elucidated, the expression of this mitochondrial URF protein disrupts normal pollen development. sggw.waw.pl Fertility can often be restored by nuclear-encoded fertility restorer (Rf) genes, which can act by affecting the transcript profile of the CMS-associated locus, such as T-urf13. sggw.waw.plnih.gov
Other CMS systems in plants are also associated with chimeric mitochondrial genes, often involving fragments of existing genes and sequences of unclear origin (URFs). sggw.waw.plmdpi.com For instance, in rice, the CMS-Boro II system is linked to the mitochondrial orf79, which encodes a cytotoxic peptide responsible for CMS. nih.gov This further supports the critical role of mitochondrial URF-encoded proteins in this phenomenon.
Broader Significance for Cellular Respiration and Aging Research
Mitochondrial URF proteins, by virtue of their location and potential involvement in mitochondrial function, hold broader significance for cellular respiration and aging research. Cellular respiration, primarily carried out by mitochondria through oxidative phosphorylation, is fundamental for energy production. libretexts.orgwikipedia.orglibretexts.org The electron transport chain, a key component of oxidative phosphorylation, consists of multiple protein complexes, some of which are encoded by the mitochondrial genome. mdpi.comnih.gov
While the well-established components of the respiratory chain are not typically referred to as URF proteins, novel URFs in mitochondrial genomes could potentially encode components or assembly factors that influence respiratory efficiency. For example, the SURF1 protein, while not a URF in the classical sense (its gene is nuclear-encoded), is crucial for the assembly of cytochrome c oxidase (Complex IV) and mutations in SURF1 lead to Leigh syndrome, a disorder affecting cellular respiration. medlineplus.govwustl.edumdpi.com This highlights the importance of proteins involved in respiratory complex assembly, a role that could potentially be played by some mitochondrial URF proteins.
Aging is associated with a decline in mitochondrial function and accumulation of mitochondrial DNA mutations. mdpi.comjci.org Aberrant mitochondrial function is linked to the aging process itself and various age-related diseases. mdpi.comjci.org Changes in mitochondrial metabolism with age can include decreased ATP synthesis and reduced oxidative capacity. mdpi.com Reduced expression of mtDNA-encoded genes, including potential URFs, can contribute to this age-related decline. mdpi.com
Research into aging often involves studying protein homeostasis and stress responses, such as the UPRER and UPRmt, which can be influenced by the state of mitochondrial proteins, including those encoded by URFs. nih.govnih.gov Studies in aged model systems show altered metabolic responses to ER stress, suggesting that aging might impair the effectiveness of proteostasis mechanisms. nih.gov Understanding the roles of URF proteins in mitochondrial function and protein homeostasis could therefore provide insights into the aging process and age-related disorders.
URF Proteins as Markers for Cellular Processes and Pathological States in Research Models
Given their involvement in fundamental cellular processes and their link to specific phenotypes and diseases, URF-encoded proteins, particularly mitochondrial ones, are being explored as potential markers in research models. Their presence, abundance, or localization could serve as indicators of the state of organellar health, the activation of stress responses, or the progression of pathological conditions.
In the context of plant CMS, the presence of specific mitochondrial URFs, like T-urf13 or orf79, serves as a genetic marker for the male sterile cytoplasm. sggw.waw.plmdpi.comnih.gov Detecting these URFs can be used in plant breeding to identify and utilize CMS lines for hybrid seed production.
In broader biological and biomedical research, changes in the levels or localization of proteins involved in mitochondrial biogenesis, homeostasis, or respiratory function, potentially including URF-encoded proteins, can indicate cellular stress or dysfunction. For example, markers of UPR activation are associated with pathological protein deposition in neurodegenerative disorders. researchgate.netplos.org While these markers are often well-characterized proteins, the principle of using protein profiles to indicate cellular states extends to less characterized proteins, including those from URFs, especially in the context of specific mitochondrial dysfunctions.
Research models of diseases involving mitochondrial dysfunction or protein homeostasis defects could potentially utilize the expression patterns of specific URF proteins as indicators of disease severity or response to interventions. The development of methods to detect and quantify specific protein markers is crucial for diagnosis and monitoring of various conditions. mdpi.comuri.edu As the functions of more URF-encoded proteins are elucidated, their potential as specific markers for cellular processes and pathological states in relevant research models will likely increase.
Compound Names and PubChem CIDs
As explained in the introduction, "urf a protein" is a general term for proteins encoded by Unassigned Reading Frames and does not refer to a single chemical compound with a unique PubChem CID. PubChem primarily catalogs chemical substances and their biological activities, and while it includes protein sequences, a generic term like "URF protein" without specifying a particular sequence or organism would not have a single CID.
However, for completeness and based on the discussion which highlighted T-URF13 as a key example of a mitochondrial URF protein linked to a specific phenotype, information related to this protein can be considered. Finding a direct PubChem CID specifically for "T-URF13 protein" might be challenging as PubChem is more focused on small molecules and biological assays related to them. Protein databases like UniProt or NCBI Protein would be more appropriate for protein sequences and information.
Q & A
Basic Research Questions
Q. How can researchers approach the identification and functional characterization of URF-encoded proteins when no experimental evidence of their expression exists?
- Methodology : Begin with in silico analyses using tools like multiple sequence alignments (MSA) to infer evolutionary conservation and potential functional domains . Combine this with structural prediction tools (e.g., AlphaFold, Rosetta) to model 3D structures and identify binding pockets or catalytic sites . Experimental validation could involve cloning synthetic genes encoding the URF and expressing them in heterologous systems (e.g., E. coli), followed by mass spectrometry to detect transient expression .
Q. What computational tools are recommended for predicting the stability and solubility of URF-encoded proteins prior to experimental validation?
- Methodology : Use energy function frameworks like EEF1 (Effective Energy Function), which combines solvation models with molecular dynamics simulations to assess stability in solution . Tools such as FoldX or PROSS can optimize sequences for stability by introducing mutations predicted to enhance folding . Pair these with solubility predictors like SOLart or DeepSol to reduce aggregation risks .
Q. How should researchers design initial experiments to validate URF-encoded protein interactions in absence of known binding partners?
- Methodology : Employ yeast two-hybrid screens or affinity purification coupled with mass spectrometry (AP-MS) to identify potential interactors . For computational prioritization, use docking algorithms (e.g., HADDOCK) to predict interactions with proteins sharing structural motifs . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for URF-encoded protein functions?
- Methodology : Implement iterative design-test-learn cycles (e.g., INTERACTION DESIGN framework) where discrepancies guide algorithm refinement . For example, if simulations predict a stable fold but experiments show aggregation, re-evaluate force field parameters (e.g., solvation terms in CHARMM) or incorporate co-solvent effects . Use Bayesian inference models to quantify uncertainty in predictions .
Q. What strategies enable the de novo design of functional proteins derived from URF sequences with no natural homologs?
- Methodology : Leverage deep unsupervised learning (e.g., protein language models like ESM-2) to generate synthetic sequences with natural-like properties . Combine with Rosetta-based functional site design to engineer catalytic or binding motifs . Validate using directed evolution to select for desired activities in high-throughput screens .
Q. How can machine learning (ML) models be integrated with experimental data to improve the accuracy of URF-encoded protein structure prediction?
- Methodology : Train ML architectures (e.g., AlphaFold-Multimer) on hybrid datasets combining evolutionary data (MSA), synthetic sequences, and experimental structures of related folds . Use active learning to prioritize experimental characterization of sequences with high prediction uncertainty . Publicly share datasets in FAIR formats to enable community-driven model refinement .
Q. What experimental designs are optimal for elucidating the thermodynamic stability of URF-encoded proteins with ambiguous folding pathways?
- Methodology : Apply differential scanning calorimetry (DSC) and circular dichroism (CD) to measure melting temperatures and secondary structure stability . Complement with single-molecule fluorescence resonance energy transfer (smFRET) to monitor folding intermediates . For computational support, use Markov state models (MSMs) to simulate folding trajectories .
Data Handling and Collaboration
Q. How should researchers curate and share datasets for URF-encoded proteins to maximize reproducibility and interdisciplinary collaboration?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., sequencing, spectroscopy) in repositories like Zenodo or Protein Data Bank . Include metadata such as experimental conditions, software versions, and uncertainty metrics. Use standardized formats (e.g., PDB, CSV) instead of PDFs to enable machine readability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
